molecular formula C12H6Cl2N2O B11800453 5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile

5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B11800453
M. Wt: 265.09 g/mol
InChI Key: QMDQUBWBRAWDCI-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro-substituted phenyl group and a nitrile group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and chlorination reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H6Cl2N2O

Molecular Weight

265.09 g/mol

IUPAC Name

5-chloro-2-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H6Cl2N2O/c13-9-4-2-1-3-8(9)11-7(6-15)5-10(14)12(17)16-11/h1-5H,(H,16,17)

InChI Key

QMDQUBWBRAWDCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C(=O)N2)Cl)C#N)Cl

Origin of Product

United States

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